Bombyx 19G1 protein
CAS No.: 143108-02-5
Cat. No.: VC0233248
Molecular Formula: C19H16ClNO3S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143108-02-5 |
|---|---|
| Molecular Formula | C19H16ClNO3S |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of Bombyx 19G1 Protein
The 19G1 protein is characterized as a low-molecular-mass lipoprotein with a molecular weight of approximately 32.41 kDa and a theoretical isoelectric point (pI) of 9.58, as determined through proteomic analysis . Interestingly, the same protein has been identified with slightly different parameters in other analyses, showing a molecular weight of 29.56 kDa and a pI of 7.91 . This variation might be attributed to different post-translational modifications or alternative splicing of the protein.
The protein has been cataloged with the accession number CAA38533 in protein databases, indicating its identification and characterization in previous studies . Structurally, 19G1 protein belongs to the broader 30K protein family, which constitutes a significant portion of hemolymph proteins in Bombyx mori during specific developmental stages.
Expression Patterns and Developmental Regulation
Expression Data from Proteomic Analysis
The following table presents the detection pattern of 19G1 protein across different developmental stages under feeding (F) and non-feeding (N) conditions:
| Protein | Accession Number | MW (kDa)/PI | V4/V4N (F/N) | V5/V5N (F/N) | V6/VN (F/N) | V7/V7N (F/N) | V8/V8N (F/N) |
|---|---|---|---|---|---|---|---|
| Low-molecular-mass 30 kDa lipoprotein 19G1 | CAA38533 | 32.41/9.58 | −/− | −/− | −/− | +/− | +/+ |
| Low-molecular-mass 30 kDa lipoprotein 19G1 | CAA38533 | 29.56/7.91 | +/− | −/+ | +/+ | +/+ | +/+ |
This table clearly demonstrates the developmental regulation of 19G1 protein expression, with the protein becoming more consistently expressed in later larval stages .
Comparison with Other 30K Proteins
The 19G1 protein is part of the larger family of 30K proteins found in Bombyx mori. These proteins share similar structural and functional characteristics but may have distinct expression patterns and specific roles. Other members of this family identified in proteomic studies include:
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30 kDa protein (ACO35750)
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30K lipoprotein precursor (CAA30433)
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Low-molecular-mass 30 kDa lipoprotein 21G1 Precursor (CAA38531, Q00801)
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Low molecular 30 kDa lipoprotein PBMHPC-19 precursor (NP_001095197)
Interestingly, research has shown that a 30 kDa low molecular weight lipoprotein PBMHP-6 precursor (BmLP6) interacts with Bombyx mori storage protein 1 (BmSP1) . This interaction suggests that various storage proteins and lipoproteins, potentially including 19G1, may form functional complexes that contribute to their physiological roles.
Research Methods for Studying 19G1 Protein
The identification and characterization of 19G1 protein have been accomplished through various proteomics techniques. The primary methods used include:
Two-Dimensional Gel Electrophoresis (2-DE)
In proteomic analysis, 2-DE has been used to separate midgut proteins extracted from fifth-instar larvae under both feeding and non-feeding conditions . This technique provides a visual representation of the protein expression profile, allowing for the detection and quantification of individual proteins, including 19G1.
Mass Spectrometry Analysis
Following 2-DE separation, protein spots are analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) . This technique enables precise identification of proteins based on their peptide mass fingerprints, which are then matched against protein databases to determine their identity.
Single-Cell RNA Sequencing
More recent studies have employed single-cell RNA sequencing (scRNA-seq) to analyze gene expression patterns in different cell types, including hemocytes . This technique has revealed that genes encoding 30K proteins, including 19G1, serve as marker genes for specific hemocyte clusters, suggesting their potential involvement in immune functions.
Future Research Directions
Despite the progress in understanding the structure and expression patterns of 19G1 protein, several aspects remain to be elucidated:
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The precise molecular mechanisms underlying its function in nutrition storage and potential immune roles need further investigation.
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The regulatory pathways controlling the expression of 19G1 protein during different developmental stages and nutritional states warrant detailed study.
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The potential interactions of 19G1 protein with other proteins and its role in protein complexes require exploration.
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The evolutionary conservation and significance of 19G1 protein among different insect species could provide insights into its fundamental roles.
Future research employing advanced molecular and cellular techniques will undoubtedly enhance our understanding of this important silkworm protein.
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